molecular formula C21H24N2O3 B11156558 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11156558
M. Wt: 352.4 g/mol
InChI Key: LHYFXCNEPZTUIL-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenethyl group linked via an acetamide bridge to a 2-methylindole moiety.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylindol-1-yl)acetamide

InChI

InChI=1S/C21H24N2O3/c1-15-12-17-6-4-5-7-18(17)23(15)14-21(24)22-11-10-16-8-9-19(25-2)20(13-16)26-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,22,24)

InChI Key

LHYFXCNEPZTUIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the indole derivative is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Dimethoxyphenyl Group: The final step involves the attachment of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction, where the acetamide derivative is reacted with a suitable electrophile, such as a halogenated dimethoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide carbonyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the acetamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

Key structural distinctions among analogs include:

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Replaces the 2-methylindolyl-acetamide group with a benzoyl moiety. Synthesized in 80% yield (melting point: 90°C), Rip-B demonstrates the impact of a simpler aromatic system on physical properties .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide : Incorporates a benzothiazole ring and trifluoromethyl group, highlighting how heterocycle substitution influences electronic properties and target selectivity (e.g., pesticidal applications) .

Conformational and Crystallographic Insights

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : X-ray studies reveal three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. Such conformational flexibility, driven by steric and electronic factors, underscores the structural adaptability of acetamide derivatives .
  • Hydrogen Bonding : In the above compound, N–H⋯O interactions form R₂²(10) dimeric motifs, a feature likely shared by the target compound given its amide group .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide, also referred to as a derivative of indole and an acetamide compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and therapeutic implications.

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol
  • CAS Number : 1164541-81-4

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various synthetic routes that focus on the modification of indole and phenyl groups. The presence of methoxy groups on the phenyl ring enhances lipophilicity and may influence receptor binding affinity.

Table 1: Summary of Structural Modifications and Their Effects

CompoundStructural ModificationBiological Activity
AMethoxy substitutionIncreased anti-inflammatory activity
BMethyl substitutionEnhanced analgesic properties
CEthyl substitutionImproved receptor affinity

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

In a comparative study, derivatives showed varying degrees of inhibition against COX-1 and COX-2 enzymes. For instance, some analogs demonstrated IC50 values in the range of 19.45 μM to 42.1 μM against COX enzymes, indicating moderate potency compared to standard anti-inflammatory drugs like diclofenac and indomethacin .

Analgesic Properties

The analgesic potential of this compound was evaluated in pain models where it exhibited dose-dependent effects. The mechanism is believed to involve modulation of pain pathways through interaction with opioid receptors and inhibition of inflammatory mediators.

Case Study: Analgesic Efficacy in Animal Models

A study involving rodent models demonstrated that this compound significantly reduced pain response scores when administered prior to inducing pain stimuli. The results suggested a comparable efficacy to established analgesics.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in inflammation and pain signaling. The compound likely interacts with the cyclooxygenase pathway, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

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